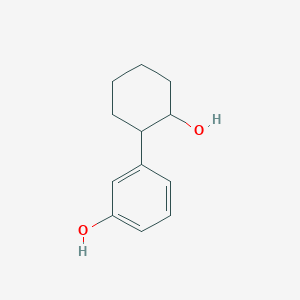
Phenol, 3-(2-hydroxycyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(2-hydroxycyclohexyl)- is an organic compound characterized by a phenol group attached to a cyclohexyl ring with a hydroxyl group at the second position. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 3-(2-hydroxycyclohexyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexanol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the hydroxylation of aromatic hydrocarbons using catalysts such as palladium or copper. These processes are designed to maximize yield and efficiency while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenol, 3-(2-hydroxycyclohexyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenol, 3-(2-hydroxycyclohexyl)- involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound, phenol, has a simpler structure but shares similar chemical properties.
Hydroquinone: Another phenolic compound with two hydroxyl groups, known for its use in photographic development and as a reducing agent.
Resorcinol: A dihydroxybenzene derivative used in the production of resins and as a chemical intermediate.
Uniqueness
Phenol, 3-(2-hydroxycyclohexyl)- is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to simpler phenols. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
65193-15-9 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-(2-hydroxycyclohexyl)phenol |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2 |
Clave InChI |
KZFKNEPEVTXXRG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


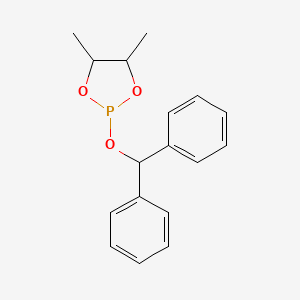
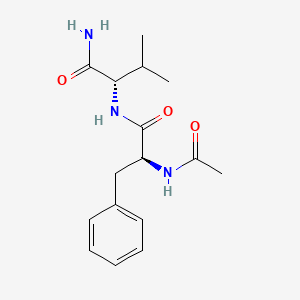
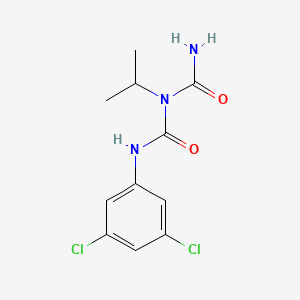
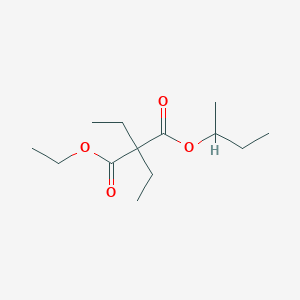
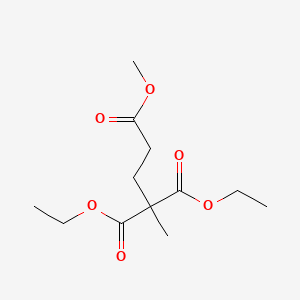
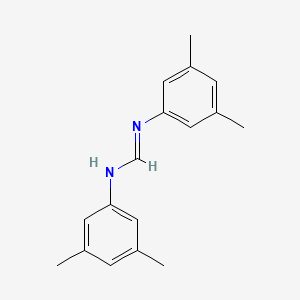
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


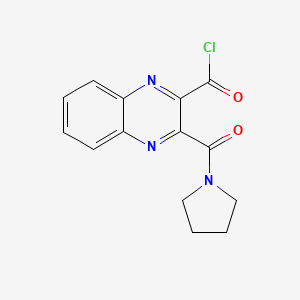
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
